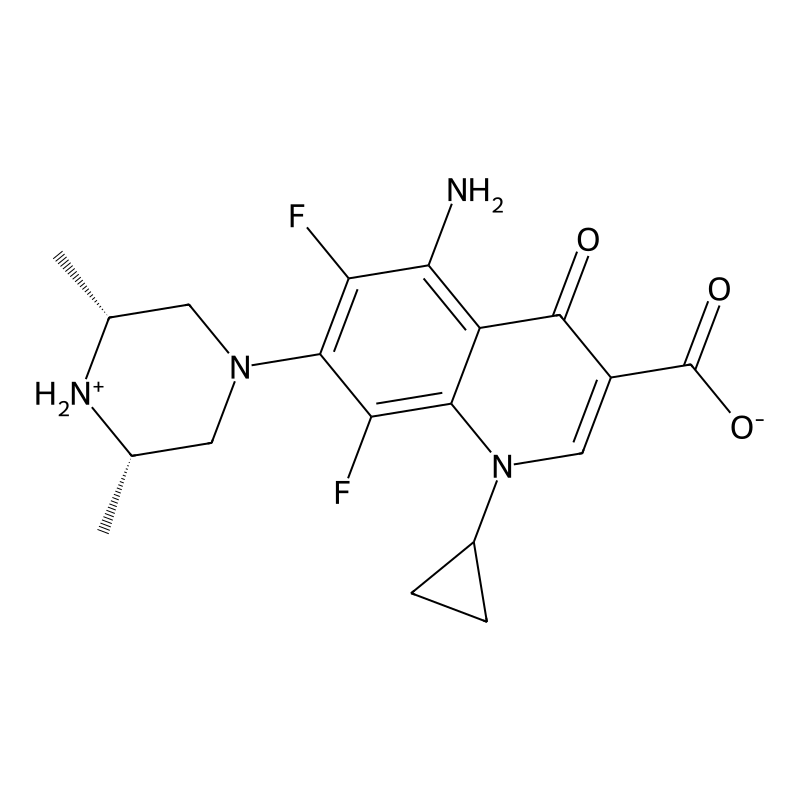

Sparfloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.13e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity:

- Fluoroquinolone antibiotics like Sparfloxacin work by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, hindering bacterial replication. Research has explored its effectiveness against various pathogens, including respiratory tract infections, urinary tract infections, and some sexually transmitted infections [].

- Studies have compared Sparfloxacin's efficacy to other antibiotics, evaluating its potency against specific bacterial strains [].

Mechanism of Action Studies:

- Researchers have investigated the precise molecular interactions between Sparfloxacin and its target enzymes. This helps understand its mechanism of action at a deeper level and identify potential resistance mechanisms developed by bacteria [].

- In vitro (laboratory) studies have explored how Sparfloxacin affects bacterial growth and DNA replication, providing insights into its effectiveness [].

Sparfloxacin and Antibiotic Resistance:

- The emergence of antibiotic-resistant bacteria is a growing concern. Research has examined the potential for Sparfloxacin resistance in different bacterial populations.

- Studies have investigated how bacteria develop resistance mechanisms against Sparfloxacin, informing strategies to combat resistance in the future [].

Sparfloxacin in Combination Therapy:

- Researchers have explored the potential benefits of combining Sparfloxacin with other antibiotics to treat complex infections or overcome resistance [].

- Studies have evaluated the synergistic effects of Sparfloxacin with other drugs, aiming to improve treatment efficacy and reduce the risk of resistance development [].

Repurposing Sparfloxacin for Other Applications:

- Due to its unique properties, researchers have investigated potential applications of Sparfloxacin beyond its original use as an antibiotic.

- Studies have explored its potential use in treating malaria and other parasitic infections.

- Research has also examined Sparfloxacin's anti-inflammatory properties, investigating its potential use in treating inflammatory conditions [].

Sparfloxacin is a synthetic fluoroquinolone antibiotic, classified among broad-spectrum antimicrobial agents. Its chemical formula is and it has a molecular weight of approximately 392.40 g/mol. Sparfloxacin is known for its efficacy against various gram-negative and gram-positive bacteria, making it a valuable option in treating bacterial infections, particularly those affecting the respiratory system. It operates primarily by inhibiting the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria .

The primary mechanism of action for sparfloxacin involves its interaction with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA supercoiling and subsequent disruption of bacterial cell division. This bactericidal action is facilitated through the formation of a stable complex between the drug and the enzyme-DNA complex, effectively preventing DNA replication . Additionally, sparfloxacin undergoes metabolic processes in the liver, primarily through glucuronidation, which influences its pharmacokinetics and therapeutic efficacy .

Sparfloxacin can be synthesized through several methods that typically involve the construction of its quinolone core structure followed by fluorination and piperazine substitution. The synthesis generally includes:

- Formation of the quinolone ring system.

- Introduction of the fluorine substituents at specific positions on the aromatic ring.

- Addition of the piperazine moiety to enhance antibacterial activity.

The detailed synthetic pathways can vary based on specific laboratory techniques but generally follow established organic synthesis protocols for fluoroquinolones .

Sparfloxacin is primarily used for treating respiratory tract infections, including:

- Community-acquired pneumonia

- Acute exacerbations of chronic obstructive pulmonary disease

- Other lower respiratory tract infections

Its once-daily dosing regimen due to a long elimination half-life (16 to 30 hours) enhances patient compliance. Additionally, sparfloxacin's ability to penetrate various tissues makes it suitable for treating infections in diverse anatomical sites .

Sparfloxacin interacts with several substances that may affect its absorption and efficacy. Notably:

- Antacids containing aluminum or magnesium can significantly reduce its bioavailability if taken concurrently.

- Caution is advised when combining sparfloxacin with other medications that may prolong the QT interval or cause CNS effects .

- Studies have shown that while sparfloxacin may have antagonistic effects when combined with rifampin against Staphylococcus aureus, it remains effective against many pathogens resistant to other fluoroquinolones .

Sparfloxacin belongs to a class of antibiotics known as fluoroquinolones. Similar compounds include:

Comparison TableCompound Spectrum of Activity Common Side Effects Unique Features Sparfloxacin Broad (Gram-positive & Gram-negative) Photosensitivity, CNS effects Long half-life; once-daily dosing Ofloxacin Broad Gastrointestinal disturbances Lower tissue penetration Ciprofloxacin Primarily Gram-negative Tendon rupture High tissue penetration Levofloxacin Broad Gastrointestinal disturbances Enhanced activity against Streptococcus

| Compound | Spectrum of Activity | Common Side Effects | Unique Features |

|---|---|---|---|

| Sparfloxacin | Broad (Gram-positive & Gram-negative) | Photosensitivity, CNS effects | Long half-life; once-daily dosing |

| Ofloxacin | Broad | Gastrointestinal disturbances | Lower tissue penetration |

| Ciprofloxacin | Primarily Gram-negative | Tendon rupture | High tissue penetration |

| Levofloxacin | Broad | Gastrointestinal disturbances | Enhanced activity against Streptococcus |

Sparfloxacin's unique profile lies in its balance between efficacy and tolerability, making it a preferred choice for certain infections while minimizing adverse reactions compared to other fluoroquinolones .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.02 (LogP)

2.5

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Sparfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. Sparfloxacin was withdrawn from the U.S. market due to a high incidence of phototoxicity.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA09 - Sparfloxacin

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

2,5-Dimethoxy-4-(2-fluoroethyl)amphetamine

Biological Half Life

Use Classification

Dates

2: Finch RG. A review of worldwide experience with sparfloxacin in the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. Int J Antimicrob Agents. 1999 Jun;12(1):5-17. Review. PubMed PMID: 10389642.

3: Martin SJ, Meyer JM, Chuck SK, Jung R, Messick CR, Pendland SL. Levofloxacin and sparfloxacin: new quinolone antibiotics. Ann Pharmacother. 1998 Mar;32(3):320-36. Review. PubMed PMID: 9533064.

4: Stein GE, Havlichek DH. Sparfloxacin: potential clinical and economic impact in the treatment of respiratory infections. Pharmacotherapy. 1997 Nov-Dec;17(6):1139-47. Review. PubMed PMID: 9399598.

5: Goa KL, Bryson HM, Markham A. Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections. Drugs. 1997 Apr;53(4):700-25. Review. PubMed PMID: 9098667.

6: Goldstein EJ. Possible role for the new fluoroquinolones (levofloxacin, grepafloxacin, trovafloxacin, clinafloxacin, sparfloxacin, and DU-6859a) in the treatment of anaerobic infections: review of current information on efficacy and safety. Clin Infect Dis. 1996 Dec;23 Suppl 1:S25-30. Review. PubMed PMID: 8953103.

7: Cohen MA, Yoder SL, Talbot GH. Sparfloxacin worldwide in vitro literature: isolate data available through 1994. Diagn Microbiol Infect Dis. 1996 Jun;25(2):53-64. Review. PubMed PMID: 8882890.

8: Jaillon P, Morganroth J, Brumpt I, Talbot G. Overview of electrocardiographic and cardiovascular safety data for sparfloxacin. Sparfloxacin Safety Group. J Antimicrob Chemother. 1996 May;37 Suppl A:161-7. Review. PubMed PMID: 8737135.

9: Wise R, Honeybourne D. A review of the penetration of sparfloxacin into the lower respiratory tract and sinuses. J Antimicrob Chemother. 1996 May;37 Suppl A:57-63. Review. PubMed PMID: 8737125.

10: Montay G. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review. J Antimicrob Chemother. 1996 May;37 Suppl A:27-39. Review. PubMed PMID: 8737123.

11: Baquero F, Cantón R. In-vitro activity of sparfloxacin in comparison with currently available antimicrobials against respiratory tract pathogens. J Antimicrob Chemother. 1996 May;37 Suppl A:1-18. Review. PubMed PMID: 8737121.

12: [Significant role of newer quinolone antimicrobials in respiratory tract infection: focused on sparfloxacin]. Jpn J Antibiot. 1994 Oct;47(10):1241-58. Review. Japanese. PubMed PMID: 7807686.

13: Shimada J, Nogita T, Ishibashi Y. Clinical pharmacokinetics of sparfloxacin. Clin Pharmacokinet. 1993 Nov;25(5):358-69. Review. PubMed PMID: 8287631.

14: Richard P, Gutmann L. Sparfloxacin and other new fluoroquinolones. J Antimicrob Chemother. 1992 Dec;30(6):739-44. Review. PubMed PMID: 1337749.